C6H9ClFN3

Description

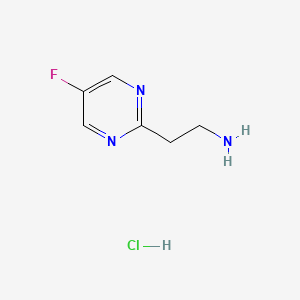

C6H9ClFN3 is a heterocyclic organic compound with a pyrimidine backbone, characterized by the presence of fluorine, chlorine, and amine functional groups. It exists in multiple isomeric forms and is commonly associated with pharmaceutical intermediates or bioactive molecules. Key variants include:

- (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride (CAS: 1202070-40-3): A chiral compound with an (R)-configured ethylamine group attached to a 5-fluoropyrimidine ring, stabilized as a hydrochloride salt .

- (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride (CAS: 1045861-30-0): The enantiomer of the above, differing in stereochemistry .

- Unspecified isomer (CAS: 1516221-79-6): Another variant with the same molecular formula but undefined stereochemistry or substitution pattern .

These compounds share a molecular weight of 177.61 g/mol and are used in drug discovery, particularly in kinase inhibitors or antiviral agents. Their fluorine and chlorine substituents enhance metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula |

C6H9ClFN3 |

|---|---|

Molecular Weight |

177.61 g/mol |

IUPAC Name |

2-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H8FN3.ClH/c7-5-3-9-6(1-2-8)10-4-5;/h3-4H,1-2,8H2;1H |

InChI Key |

MIUZMNUICIWMHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CCN)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-fluoropyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to enhance the reaction rate. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.

Industrial Production Methods

On an industrial scale, the production of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and filtration to remove impurities and achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding .

Reduction: Reduction reactions can convert the compound into its .

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like or can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride: has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of C6H9ClFN3 with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings

Stereochemical Impact :

- The (R)- and (S)-enantiomers of this compound (CAS: 1202070-40-3 vs. 1045861-30-0) exhibit distinct biological activities due to chiral recognition in enzyme binding. For example, the (R)-form may show enhanced kinase inhibition compared to the (S)-form .

Halogen Effects :

- Fluorine vs. Chlorine : this compound’s fluorine atom improves metabolic stability compared to C6H3Cl2N3, which has two chlorines but lower bioavailability (0.55 vs. predicted higher scores for fluorinated analogs) .

- Trifluoromethyl Groups : C9H6F3N (CAS: 128562-95-8) demonstrates higher lipophilicity than this compound, favoring membrane permeability but increasing CYP inhibition risks .

Structural Backbones: Pyrimidine derivatives (e.g., this compound) generally show better target specificity than non-aromatic analogs like C9H6F3N, which lacks a heterocyclic ring .

Synthetic Utility :

- Boronic acid analogs (e.g., C5H5BF3N3O2) are more versatile in cross-coupling reactions but require stricter handling than hydrochloride salts like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.